3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H19F3O5 and its molecular weight is 420.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Duan et al. (2013) focused on synthesizing ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates, similar in structure to the compound , using a one-pot multicomponent reaction. This process involved Knoevenagel condensation followed by Michael addition and intramolecular annulation, highlighting a method for creating structurally related compounds (Duan et al., 2013).
- Manolov et al. (2012) determined the structure of a related compound, ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, using single-crystal X-ray crystallography. This research contributes to understanding the structural properties of chromen-4-one derivatives (Manolov et al., 2012).
Chemical Transformations and Reactions
- The work of Dean and Murray (1975) explored the conversion of chroman-4-one to various derivatives, including 4-ethoxy-2H-chromen-3-carbaldehyde and 3-hydroxymethylenechroman-4-one. These transformations provide insights into the potential reactivity and chemical modifications of chromen-4-one compounds (Dean & Murray, 1975).
- Sosnovskikh and Usachev (2002) reported the synthesis of 2-methyl-2-trifluoromethylchroman-4-ones from 2-trifluoromethyl-4H-chromen-4-imines and malonic acid. This study illustrates a method for creating fluorinated analogues of natural compounds using related chromen-4-one structures (Sosnovskikh & Usachev, 2002).
Photochemical and Biological Applications
- A study by Dalal et al. (2017) explored the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones. This research contributes to the understanding of the photochemical properties of chromen-4-one derivatives, which can be relevant for the development of new materials and chemical processes (Dalal et al., 2017).
- Kadhum et al. (2011) investigated the antioxidant activity of new coumarin derivatives, providing an insight into the potential biological applications of similar chromen-4-one compounds (Kadhum et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Pharmacokinetics
Similar compounds have been found to inhibit vegfr and p-gp efflux pumps , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Action Environment
The synthesis of similar compounds has been reported to involve conditions such as temperature and the presence of certain reagents , which could potentially influence their action and stability.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-ethyl-7-propan-2-yloxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O5/c1-4-12-7-14-17(9-16(12)29-11(2)3)30-21(22(23,24)25)19(20(14)26)13-5-6-15-18(8-13)28-10-27-15/h5-9,11H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOORRVRISADQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.